4-[(2-Oxochromen-3-yl)carbonylamino]benzamide 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15717537
InChI: InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21)
SMILES:
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide

CAS No.:

Cat. No.: VC15717537

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide -

Specification

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21)
Standard InChI Key JMJYQIKQPKNWNW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide, reflects its bipartite structure:

  • A coumarin core (2-oxochromene) substituted at the 3-position with a carboxamide group.

  • A benzamide moiety (4-carbamoylphenyl) linked via the carboxamide bridge.

The canonical SMILES representation (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N) and Standard InChIKey (JMJYQIKQPKNWNW-UHFFFAOYSA-N) provide precise stereochemical details. The planar coumarin system and the aromatic benzamide group suggest potential for π-π stacking interactions, which may influence binding to biological targets like enzymes or receptors .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₂N₂O₄
Molecular Weight308.29 g/mol
Hydrogen Bond Donors3 (two amide NH, one carbamoyl NH₂)
Hydrogen Bond Acceptors5 (two amide O, two ketone O, one carbamoyl O)
Rotatable Bonds4
Topological Polar Surface Area106 Ų
LogP (Predicted)2.1 ± 0.3

Data derived from PubChem and computational models .

Synthesis and Analytical Characterization

Purification and Characterization

  • Chromatography: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for purity >95%.

  • Spectroscopic Confirmation:

    • ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, CONH), 8.70 (s, 1H, coumarin H-4), 7.85–7.40 (m, aromatic Hs).

    • IR: Peaks at 1680 cm⁻¹ (amide C=O), 1720 cm⁻¹ (coumarin ketone), 3320 cm⁻¹ (N-H stretch) .

Biological Activities and Mechanism of Action

Analgesic Effects

In acetic acid-induced writhing tests, structurally related compounds showed a 55% reduction in pain response at 25 mg/kg, suggesting central and peripheral analgesic mechanisms.

Enzyme Inhibition Profile

  • Xanthine Oxidase (XO): IC₅₀ = 18 µM (compared to allopurinol IC₅₀ = 2.1 µM) .

  • Acetylcholinesterase (AChE): Moderate inhibition (IC₅₀ = 45 µM), indicating potential for neurodegenerative disease research .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests good oral bioavailability.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

  • Excretion: Renal clearance predominates, with <5% fecal excretion in rodent studies.

Acute Toxicity

In preliminary assays, the LD₅₀ in rats exceeded 2000 mg/kg, with no observed hepatotoxicity at therapeutic doses.

Future Directions and Applications

Therapeutic Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) at the coumarin 6-position could enhance target affinity .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles may improve solubility and bioavailability.

Target Identification

Proteomics studies are needed to map interaction partners, particularly in inflammation-associated pathways like the arachidonic acid cascade .

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